Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione
Description
Structural Framework and Significance in Organic Synthesis
The bicyclo[4.2.0]octane skeleton is characterized by the fusion of a six-membered ring and a four-membered ring. This fusion can result in either a cis or trans configuration at the ring junction, with the cis isomer generally being more stable. The inherent ring strain in the cyclobutane (B1203170) portion of the molecule imparts distinct reactivity to this class of compounds.
Diketones, organic compounds containing two carbonyl groups, are pivotal intermediates in a vast array of chemical transformations. Their ability to form enolates and participate in various condensation and cycloaddition reactions makes them versatile synthons. In the context of a bicyclic system like bicyclo[4.2.0]octane, the spatial arrangement of the two carbonyl groups in a diketone influences its chemical behavior and allows for the stereoselective construction of complex molecular architectures.
The combination of the bicyclo[4.2.0]octane framework and the diketone functionality is particularly significant in the synthesis of natural products and other biologically active molecules. These structures can serve as precursors to polycyclic systems through various ring-opening, ring-closing, and rearrangement reactions. The [2+2] cycloaddition reaction is a fundamental method for constructing the bicyclo[4.2.0]octane system. smolecule.com For instance, the reaction of a cyclohexanone (B45756) derivative with an alkene can yield a bicyclo[4.2.0]octane intermediate. nih.gov
Historical Context and Evolution of Research on Bicyclic Diketones
Research into bicyclic ketones and diketones has a rich history, driven by the quest to synthesize complex natural products. A notable example in the broader field of bicyclic diketones is the Wieland-Miescher ketone, a bicyclic enedione that has been instrumental in the total synthesis of numerous steroids and terpenoids since the mid-20th century. wikipedia.org This compound, while not a bicyclo[4.2.0] system, highlighted the synthetic utility of bicyclic diketones as versatile starting materials. wikipedia.org
Early investigations into the synthesis of bicyclic systems often involved thermal and photochemical cycloaddition reactions. The development of methods for the stereocontrolled synthesis of these compounds has been a significant area of focus. For instance, photochemical [2+2] cycloadditions have proven effective for creating the bicyclo[4.2.0]octane core. smolecule.comnih.gov The evolution of organocatalysis has also provided powerful tools for the enantioselective synthesis of bicyclic diketones, allowing for the preparation of chiral building blocks for complex molecule synthesis. mdpi.com
Current Research Landscape Pertaining to Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione and Analogues
While specific research on this compound is not extensively documented in publicly available literature, significant research has been conducted on closely related analogues, particularly other bicyclo[4.2.0]octane-diones.
A key area of contemporary research involves the synthesis of these compounds through photochemical methods. For example, the irradiation of cyclohexenones in the presence of 1,1-dimethoxyethylene leads to the formation of 7,7-dimethoxybicyclo[4.2.0]octan-2-ones. arkat-usa.org Subsequent hydrolysis of these intermediates can yield bicyclo[4.2.0]octane-2,7-diones. arkat-usa.org This approach allows for the preparation of both cis and trans-fused systems.
An efficient two-step synthesis of bicyclo[4.2.0]octane-2,5-diones has been developed involving the photoaddition of derivatives of 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one to various olefins, followed by oxidation. researchgate.net
The kingianins, a family of natural products with interesting biological activities, feature a bicyclo[4.2.0]octane core. acgpubs.org Research into the total synthesis of kingianins has spurred the development of new methods for constructing this bicyclic system, including strategies utilizing a [2+2] ketene (B1206846) cycloaddition reaction. acgpubs.orgresearchgate.net
Furthermore, bicyclic ketones are utilized as mediators in the synthesis of complex oxygenated aromatic systems. rsc.org The carbanions generated from these ketones can induce ring transformations to build intricate polycyclic structures.
Below is a data table summarizing some key analogues of this compound and their synthetic precursors.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Precursors/Synthesis Method |
| Bicyclo[4.2.0]oct-3-ene-2,5-dione | C₈H₈O₂ | 136.15 | Not specified in available data chemsynthesis.com |
| Bicyclo[4.2.0]octa-1(6),3-diene-2,5-dione | C₈H₆O₂ | 134.13 | Not specified in available data nist.gov |
| trans-Bicyclo[4.2.0]octane-2,7-dione | C₈H₁₀O₂ | 138.16 | Hydrolysis of trans-7,7-dimethoxybicyclo[4.2.0]octan-2-one arkat-usa.org |
| cis-Bicyclo[4.2.0]octane-2,7-dione | C₈H₁₀O₂ | 138.16 | Hydrolysis of cis-7,7-dimethoxybicyclo[4.2.0]octan-2-one arkat-usa.org |
The continued exploration of synthetic routes to this compound and its analogues is expected to unveil novel chemical transformations and provide access to new molecular entities with potential applications in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
74458-16-5 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
bicyclo[4.2.0]oct-1(6)-ene-2,5-dione |
InChI |
InChI=1S/C8H8O2/c9-7-3-4-8(10)6-2-1-5(6)7/h1-4H2 |
InChI Key |
ZLYJRASDAZTQQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C(=O)CCC2=O |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of Bicyclo 4.2.0 Oct 1 6 Ene 2,5 Dione and Analogues
Mechanistic Pathways of Ring Opening and Fragmentation Reactions
The inherent ring strain in the bicyclo[4.2.0]octane framework, coupled with the electronic properties of the enedione system, makes the molecule susceptible to various ring-opening and fragmentation reactions under thermal, photochemical, and catalytic conditions.
Thermal and Photochemical Processes
While specific studies on the thermal and photochemical behavior of Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione are limited, the reactivity of analogous bicyclo[4.2.0]octene systems provides significant insight into the likely mechanistic pathways.
Thermal Rearrangements:
Furthermore, fragmentation to a cyclohexadiene derivative and ketene (B1206846) (or its equivalent) is another plausible thermal pathway, driven by the release of ring strain. researchgate.net The exact nature of the products would depend on the specific reaction conditions and the substitution pattern of the bicyclic system.
Photochemical Reactions:
Photochemical excitation of bicyclic enones can lead to a variety of transformations, including intramolecular cycloadditions and rearrangements. For instance, irradiation of diphenylbicyclo[4.2.0]oct-3-ene-2,5-diones, isomers of the title compound, results in a reversible intramolecular [2+2] cycloaddition between the enedione carbon-carbon double bond and one of the phenyl rings. kochi-tech.ac.jp This reaction proceeds through an excited state of the enedione moiety.
For this compound, photochemical irradiation could potentially lead to an intramolecular [2+2] cycloaddition between the C1-C6 double bond and the C3-C4 double bond of the enone system, which would result in the formation of a highly strained tricyclic cage compound. Alternatively, decarbonylation is a common photochemical reaction for cyclic ketones and could also be a possible fragmentation pathway.
| Reaction Type | Conditions | Plausible Products | Mechanistic Intermediate |
| Thermal Rearrangement | High Temperature | Bicyclo[2.2.2]octene derivatives | Diradical |
| Thermal Fragmentation | High Temperature | Cyclohexadiene derivatives, Ketene | Diradical |
| Photochemical Cycloaddition | UV Irradiation | Tricyclic cage compounds | Excited state enone |
| Photochemical Fragmentation | UV Irradiation | Decarbonylated products | - |
Acid-Catalyzed Rearrangements
The presence of carbonyl groups in this compound makes it susceptible to acid-catalyzed rearrangements. Protonation of one of the carbonyl oxygens can initiate a cascade of skeletal reorganizations driven by the relief of ring strain and the formation of stabilized carbocationic intermediates.
Studies on related 6-substituted bicyclo[4.2.0]octan-2-ones have shown that acid catalysis can promote a rearrangement to the bicyclo[3.2.1]octane ring system. This transformation is thought to proceed via protonation of the carbonyl oxygen, followed by cleavage of the C1-C7 bond to generate a tertiary carbocation. A subsequent 1,2-acyl shift or a Wagner-Meerwein shift can then lead to the expanded and thermodynamically more favorable bicyclo[3.2.1]octane skeleton.
In the case of this compound, the enone functionality offers additional possibilities for protonation and subsequent rearrangement pathways. Protonation of either the C2 or C5 carbonyl oxygen could initiate distinct rearrangement cascades. The stability of the resulting carbocationic intermediates would likely govern the product distribution. The extended conjugation in the protonated enone system could also play a significant role in directing the course of the rearrangement.
Base-Mediated Transformations
The acidic protons alpha to the carbonyl groups in this compound are susceptible to deprotonation by a base, leading to the formation of enolates. The regioselectivity of enolate formation and their subsequent reactions are of key interest.
Based on studies of bicyclo[4.2.0]octan-7-ones, kinetic deprotonation is likely to occur at both the C7 and C4 positions. researchgate.net The resulting enolates can then participate in a variety of reactions, including alkylation, aldol (B89426) condensation, and elimination.
A plausible base-mediated transformation for this compound is a ring-opening reaction initiated by enolate formation. For example, deprotonation at C7 could lead to an enolate that undergoes cleavage of the C1-C7 or C5-C6 bond, relieving the strain of the four-membered ring. The specific pathway would be influenced by the nature of the base, the solvent, and the reaction temperature. A retro-Dieckmann condensation type of ring opening is a conceivable outcome.
Reactions at the Diketone Moiety
The enedione functionality in this compound is a highly reactive site for various nucleophilic addition and condensation reactions.
Nucleophilic Addition Reactions
The electrophilic nature of the carbonyl carbons in the diketone moiety makes them susceptible to attack by a wide range of nucleophiles. These reactions can proceed via a 1,2-addition to one of the carbonyl groups or a 1,4-conjugate addition to the enone system.
The stereochemical outcome of nucleophilic addition is often influenced by the rigid bicyclic framework. Nucleophiles are expected to approach from the less sterically hindered convex face of the molecule. The choice between 1,2- and 1,4-addition will depend on the nature of the nucleophile (hard vs. soft nucleophiles) and the reaction conditions. For example, organolithium and Grignard reagents are likely to favor 1,2-addition, while Gilman cuprates would be expected to undergo 1,4-conjugate addition.
Condensation Reactions
The carbonyl groups of this compound can undergo condensation reactions with primary amines and their derivatives, such as hydroxylamine (B1172632) and hydrazines, to form the corresponding imines, oximes, and hydrazones. These reactions are typically acid- or base-catalyzed.
Influence of Ring Strain and Unsaturation on Reactivity
The reactivity of the bicyclo[4.2.0]octane system is profoundly influenced by the inherent strain resulting from the fusion of the cyclohexane (B81311) and cyclobutane (B1203170) rings. This strain is primarily due to bond angle distortion at the bridgehead carbons. lookchem.com The fusion of the two rings can be either cis or trans. Computational studies and experimental observations indicate that the cis-fused isomer is generally more stable than the trans-fused counterpart. For instance, in the parent bicyclo[4.2.0]octane, the trans-fused stereoisomer is estimated to be more strained by approximately 25 kJ/mol than the cis-fused version. arkat-usa.org This energy difference plays a crucial role in the thermodynamics of reactions involving these systems, often driving reactions toward the formation of the more stable cis isomer. arkat-usa.orgatlantis-press.com
The introduction of sp²-hybridized centers, such as carbonyl groups or double bonds, into the bicyclic system further modifies its stability and reactivity. The incorporation of a carbonyl group into the six-membered ring, as seen in bicyclo[4.2.0]octan-2-ones, leads to a slight increase in strain energy for both cis and trans diastereomers. This increased strain facilitates epimerization, with the trans-fused bicyclo[4.2.0]octan-2-ones readily converting to the thermodynamically more stable cis-fused diastereomer under acidic or basic conditions. arkat-usa.org However, adding a carbonyl group to the four-membered ring, as in bicyclo[4.2.0]octane-2,7-diones, does not significantly alter the relative stability, as the strain energy of cyclobutanone (B123998) is similar to that of cyclobutane itself. arkat-usa.org
Table 1: Relative Stability of Bicyclo[4.2.0]octane Isomers
| Compound | Ring Fusion | Relative Stability | Key Factors | Reference |
|---|---|---|---|---|
| Bicyclo[4.2.0]octane | cis | More Stable | Lower ring strain | arkat-usa.org |
| Bicyclo[4.2.0]octane | trans | Less Stable (~25 kJ/mol higher) | Increased ring strain | arkat-usa.org |
| Bicyclo[4.2.0]octan-2-one | cis | Thermodynamically preferred | Lower strain energy | arkat-usa.org |
| Bicyclo[4.2.0]octan-2-one | trans | Readily epimerizes to cis | Higher strain energy | arkat-usa.org |
Stereochemical Aspects of Reactions, Including Inversion of Configuration and Diastereoselectivity
The stereochemistry of reactions involving the bicyclo[4.2.0]octane skeleton is complex and often dictated by the rigid, strained geometry of the ring system. Reactions can proceed with high degrees of stereoselectivity, leading to specific diastereomers.
One of the key stereochemical pathways observed in analogues is inversion of configuration. For example, thermal rearrangements of bicyclo[4.2.0]oct-2-ene derivatives show a slight preference for a arkat-usa.orgresearchgate.net sigmatropic carbon shift with inversion of stereochemistry at the migrating carbon. mdpi.com In a study using deuterium (B1214612) labels, the ratio of products from migration with inversion (si) versus retention (sr) was found to be approximately 1.4, suggesting a subtle energetic preference for the inversion pathway. This process is understood to proceed through a long-lived, conformationally flexible diradical intermediate. mdpi.com
Diastereoselectivity is prominent in cycloaddition reactions used to form the bicyclo[4.2.0]octane framework. The intramolecular [2+2] cycloaddition of allenes with a tethered double bond can produce bicyclo[4.2.0]oct-5-ene derivatives as a single isomer, demonstrating complete transfer of the olefin geometry to the cycloadduct. However, when using internal allenes with axial chirality, a diastereomeric mixture of products may be obtained. These outcomes are consistent with a stepwise mechanism involving a biradical intermediate.
In the formation of the saturated bicyclo[4.2.0]octane ring system via the deazetation of 7,8-diazabicyclo[4.2.2]dec-7-ene, the reaction proceeds with complete retention of configuration to yield cis-bicyclo[4.2.0]octane. This high stereospecificity is rationalized by the formation of a biradical intermediate that couples to form the product before conformational equilibration can occur, which would lead to stereochemical scrambling. The highly strained nature of the alternative trans-bicyclo-octane product prevents its formation.
Furthermore, the stereochemical relationship between substituents can influence reaction pathways. Theoretical studies on the conrotatory ring opening of substituted 3,4-cyclopropano-7-formyl-bicyclo[4.2.0]octan-1,5-dienes show that the stereochemistry of the fused small ring unit relative to the formyl substituent can determine whether the ring-opening proceeds with an inward or outward rotation. chemrxiv.org
Table 2: Stereochemical Outcomes in Reactions of Bicyclo[4.2.0]octane Analogues
| Reaction Type | Substrate | Product(s) | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Thermal Rearrangement | Bicyclo[4.2.0]oct-2-ene | Bicyclo[2.2.2]oct-2-ene | Slight preference for inversion of configuration (si/sr ≈ 1.4) | mdpi.com |
| Thermal Deazetation | 7,8-Diazabicyclo[4.2.2]dec-7-ene | cis-Bicyclo[4.2.0]octane | Complete retention of configuration | |
| Solvolysis | Bicyclo[4.2.0]octyl Arenesulfonates | Substitution products | Major pathway involves inversion of configuration | arkat-usa.org |
Spectroscopic Characterization and Structural Elucidation of Bicyclo 4.2.0 Oct 1 6 Ene 2,5 Dione Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Environment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional and two-dimensional NMR experiments provide detailed information about the chemical environment of individual nuclei and their connectivity.
One-dimensional ¹H and ¹³C NMR spectra reveal the different types of proton and carbon atoms present in a molecule. The chemical shift (δ) of a nucleus is indicative of its electronic environment, while the splitting patterns (multiplicity) in ¹H NMR arise from spin-spin coupling between neighboring protons, providing valuable connectivity information.
For derivatives such as 1,3,6-trimethyl-8,8-diphenyl-bicyclo[4.2.0]oct-3-ene-2,5-dione, the ¹H NMR spectrum shows distinct signals for the methyl groups, methine protons, and phenyl groups. For instance, the methyl protons appear as a singlet at 1.21 ppm and a doublet at 1.65 ppm, while the bridgehead protons appear as doublets around 2.72 and 3.76 ppm. osaka-u.ac.jp
The ¹³C NMR spectrum is crucial for identifying all carbon atoms, including quaternary carbons. In the aforementioned diphenyl derivative, the carbonyl carbons (C=O) of the dione (B5365651) functionality are typically observed far downfield, with chemical shifts of δ 201.6 and 203.4 ppm. osaka-u.ac.jp The sp² carbons of the double bond and the phenyl rings appear in the δ 126-151 ppm range, while the sp³ carbons of the bicyclic frame are found upfield. osaka-u.ac.jp
In related saturated systems like the diastereomeric 5,5-dimethyl-bicyclo[4.2.0]octane-2,7-diones, the carbonyl carbons resonate at approximately δ 198 ppm and 207.5 ppm, highlighting the effect of the local environment on the chemical shift. arkat-usa.org
Table 1: Representative ¹H and ¹³C NMR Data for a Bicyclo[4.2.0]oct-3-ene-2,5-dione Derivative Data for 1,3,6-trimethyl-8,8-diphenyl-bicyclo[4.2.0]oct-3-ene-2,5-dione. osaka-u.ac.jp
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Carbonyls (C2, C5) | - | 201.6, 203.4 |
| Olefinic (C3, C4) | 6.25 (q) | 137.5, 150.9 |
| Bridgehead (C6) | 3.76 (d) | 58.4 |
| Phenyl-substituted (C7) | - | 58.5 |
| Methylene (C8) | - | - |
| Methyls | 1.21(s), 1.41(s), 1.65(d) | 16.5, 18.1, 21.6 |
| Phenyls | 7.01-7.32 (m) | 126.0-145.8 |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning complex structures and determining stereochemistry by revealing correlations between nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically on adjacent carbons). A cross-peak between two proton signals in a COSY spectrum confirms their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates proton signals with the carbon atoms to which they are directly attached, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for piecing together the molecular skeleton. It shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This technique is particularly useful for identifying quaternary carbons and linking different fragments of the molecule. For example, correlations from methyl protons to nearby carbonyl carbons can confirm their relative positions. magritek.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is a powerful tool for determining stereochemistry. For example, in the structural confirmation of a bicyclo[4.2.0]octane derivative, a NOESY experiment confirmed the exo configuration of a methyl group at C9 by showing a spatial correlation to the proton at C6, while no correlation was observed with the proton at C5. acgpubs.org This spatial information is critical for assigning the relative configuration of substituents on the bicyclic ring.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione derivatives, the most prominent feature in the IR spectrum is the strong absorption from the carbonyl (C=O) stretching vibrations.
The exact frequency of the C=O absorption provides clues about the ring strain and conjugation. In dione systems, it is common to see multiple carbonyl bands. For instance, in derivatives of diphenylbicyclo[4.2.0]oct-3-ene-2,5-dione, characteristic carbonyl absorptions are observed in the range of 1663-1679 cm⁻¹. osaka-u.ac.jp The absorption associated with the C=C double bond stretch is typically found around 1626 cm⁻¹. osaka-u.ac.jp
Table 2: Characteristic IR Absorption Frequencies for a Bicyclo[4.2.0]octene-dione Derivative Data for 1,3,6-trimethyl-8,8-diphenyl-bicyclo[4.2.0]oct-3-ene-2,5-dione. osaka-u.ac.jp
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C=O (Ketone) | 1663 | Carbonyl stretch |
| C=C (Alkene) | 1626 | Carbon-carbon double bond stretch |
| C-H (Aromatic) | ~3060 | Aromatic C-H stretch |
| C-H (Aliphatic) | ~2970 | Aliphatic C-H stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum of a this compound derivative is characterized by absorptions corresponding to n→π* and π→π* transitions of the α,β-unsaturated ketone chromophore.
In studies of diphenylbicyclo[4.2.0]oct-3-ene-2,5-dione derivatives, absorptions in the 300-340 nm range were found to be responsible for photochemical cycloaddition and cycloreversion reactions. kochi-tech.ac.jp A specific derivative exhibited a shoulder absorption (λshol) at 350 nm (ε = 134) and absorption maxima (λmax) at 427 nm (ε = 25.3) and 443 nm (ε = 25.7), which are characteristic of the electronic transitions within the enedione system. kochi-tech.ac.jp
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
For the parent this compound, the molecular formula is C₈H₈O₂, corresponding to a molecular weight of approximately 136.05 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at this m/z value.
The fragmentation pattern is highly dependent on the structure. In related systems like 1α,6α-7,7-dimethoxy-5,5-dimethylbicyclo[4.2.0]octan-2-one, the molecular ion peak is observed at m/z 212. A prominent fragmentation pathway leads to a base peak at m/z 88, indicating a stable fragment resulting from the cleavage of the bicyclic system. arkat-usa.org Analysis of these fragmentation patterns helps to confirm the proposed structure.
X-ray Crystallography for Absolute Structure Determination
While NMR and other spectroscopic methods provide compelling evidence for a molecule's structure, X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and stereochemical relationships.
Computational and Theoretical Studies on Bicyclo 4.2.0 Oct 1 6 Ene 2,5 Dione Systems
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the stability, reactivity, and electronic properties of Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione. By solving approximations of the Schrödinger equation, these methods map out the distribution of electrons and the corresponding energies of molecular orbitals.
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. rsc.org DFT methods are used to calculate the ground-state electronic structure, optimized geometry, and thermodynamic properties of molecules. In the context of bicyclo[4.2.0]octane systems, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine the relative stabilities of various isomers. atlantis-press.comresearchgate.net
For the parent C8H14 hydrocarbon system, computational studies have compared the energies of numerous structural and configurational isomers, revealing the thermodynamic landscape. atlantis-press.comresearchgate.net These calculations show that cis-bicyclo[4.2.0]octane is a relatively stable isomer, though not the global minimum. atlantis-press.com Applying DFT to this compound would allow for a detailed analysis of how the introduction of the π-bond and carbonyl groups influences the strain energy, bond lengths, and charge distribution across the bicyclic framework. Such calculations can predict key electronic properties like electron affinity and ionization potential, which can be compared to experimental values obtained for related compounds. For instance, the experimentally determined ionization energy for the similar Bicyclo[4.2.0]octa-1(6),3-diene-2,5-dione is 9.64 eV. nist.gov
Table 1: Calculated Relative Energies of C8H14 Isomers Using Ab Initio Methods
This table illustrates the application of computational methods to determine isomer stability within the parent bicyclo[4.2.0]octane framework. The data is adapted from a study on cyclooctene (B146475) isomers. researchgate.net
| Isomer | Method/Basis Set | Relative Energy (kcal/mol) |
| Bicyclo[3.2.1]octane | HF/6-31G(d) | 0.00 |
| Bicyclo[2.2.2]octane | HF/6-31G(d) | 0.70 |
| cis-Octahydropentalene | HF/6-31G(d) | 0.24 |
| trans-Octahydropentalene | HF/6-31G(d) | 13.91 |
| cis-Bicyclo[4.2.0]octane | HF/6-31G(d) | 8.14 |
| trans-Bicyclo[4.2.0]octane | HF/6-31G(d) | 33.35 |
| cis-Bicyclo[5.1.0]octane | HF/6-31G(d) | 19.84 |
| trans-Bicyclo[5.1.0]octane | HF/6-31G(d) | 19.91 |
Note: The Hartree-Fock (HF) method was used for these calculations. Bicyclo[3.2.1]octane is used as the reference with a relative energy of 0 kcal/mol.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. mpg.de These methods provide a systematic way to improve upon calculations, approaching the exact solution to the Schrödinger equation with increasing computational expense.
Studies on the C8H14 isomer system have utilized HF and MP2 methods with various basis sets (e.g., 6-31G, 6-311G) to locate energy minima and optimize geometries. atlantis-press.comresearchgate.net For this compound, ab initio calculations would be crucial for accurately describing phenomena where electron correlation is important, such as the energetics of excited states or the nature of biradical intermediates. High-level ab initio methods, like CASPT2, are particularly necessary for accurately describing the Cope rearrangement in related tricyclic diene systems, where simpler methods may fail. acs.org
Mechanistic Insights from Computational Modeling
Computational modeling is indispensable for elucidating the complex reaction pathways available to strained bicyclic systems. By mapping potential energy surfaces, researchers can identify transition states, intermediates, and the associated energy barriers that govern reaction outcomes.
The identification of transition state structures is a cornerstone of mechanistic computational chemistry. These first-order saddle points on the potential energy surface represent the highest energy barrier along a reaction coordinate. For the bicyclo[4.2.0]octane framework, computational studies have been used to investigate reaction mechanisms and activation energies. For example, the thermal electrocyclic ring-opening of cis-bicyclo[4.2.0]oct-7-ene was studied using high-level computational methods. researchgate.net The calculations revealed that the reaction proceeds through a Woodward-Hoffmann allowed conrotatory pathway to a transient cis,trans-cycloocta-1,3-diene, rather than a forbidden disrotatory path. researchgate.net
For this compound, transition state analysis would be critical for understanding its thermal stability and photochemical reactivity, such as in [2+2] cycloaddition or cycloreversion reactions. acs.org A combined computational and experimental study on bicyclo[4.2.0]octa-2,4-diene systems explored the activation barriers for competing electrocyclic and atlantis-press.comacs.org sigmatropic shift pathways, demonstrating that calculations can effectively predict the feasibility of different reaction channels. researchgate.net
The unique chemical properties of strained rings are often explained by their unique orbital structures. The cyclobutane (B1203170) ring in the bicyclo[4.2.0]octane framework possesses high-lying sigma orbitals, often described as Walsh orbitals, which are hybrids of p and sp2 orbitals. bluffton.edu These orbitals have significant p-character and are capable of interacting with adjacent π-systems, a phenomenon known as σ-π conjugation.
In this compound, the Walsh orbitals of the four-membered ring can overlap with the π-orbitals of the enone moiety. This "through-bond" interaction can be analyzed computationally to explain the molecule's electronic spectrum and reactivity. nist.gov Such delocalization can stabilize the molecule and influence its chemical behavior, making it distinct from less strained analogues. acs.org Computational analysis of the molecular orbitals would reveal the extent of this mixing and its impact on the HOMO-LUMO gap, which is critical for predicting reactivity and photochemical behavior.
Conformational Analysis and Isomerism
The bicyclo[4.2.0]octane skeleton can exist in various conformations and as different stereoisomers. Computational studies are essential for determining the relative energies of these structures and the barriers to their interconversion.
As shown in Table 1, the cis- and trans-fused isomers of the parent bicyclo[4.2.0]octane have significantly different calculated stabilities, with the trans isomer being over 25 kcal/mol less stable due to immense ring strain. researchgate.net For this compound, the cis-fused configuration is the only synthetically accessible and stable form. Computational analysis can precisely quantify the ring strain and explore the flexibility of the six-membered ring, identifying the lowest energy chair or boat-like conformations.
Furthermore, many thermal and photochemical reactions of bicyclic systems are proposed to proceed through short-lived biradical conformations or intermediates. researchgate.net A computational study on the thermal deazetation of a related bicyclic azo compound rationalized the reaction's stereochemistry by considering the partial conformational equilibration of a biradical intermediate. Computational methods can locate these biradical species on the potential energy surface, characterizing them as true intermediates (local minima) and calculating the energy barriers for their formation and subsequent reactions. While in-out isomerism is a known phenomenon in larger bridged bicyclic systems, it is not typically considered for the bicyclo[4.2.0]octane framework due to the high strain it would entail.
Advanced Synthetic Applications and Building Block Utility of Bicyclo 4.2.0 Oct 1 6 Ene 2,5 Dione and Its Derivatives
The strained bicyclic framework of bicyclo[4.2.0]oct-1(6)-ene-2,5-dione and its related structures serves as a versatile and powerful building block in modern organic synthesis. Its inherent ring strain and dense functionalization provide a platform for constructing complex molecular architectures, developing novel catalytic systems, and engineering advanced materials. The strategic application of this scaffold allows for the efficient generation of molecular complexity from relatively simple starting materials.
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes
Currently, there is a notable absence of established, high-yielding synthetic routes specifically targeting Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione. The primary challenge lies in the controlled formation of the strained bicyclic system while maintaining the enedione functionality. Future research will likely pursue several innovative strategies to overcome this hurdle.
One promising avenue is the exploration of intramolecular photocycloaddition reactions. A potential precursor, such as a suitably substituted 1,3-cyclohexadiene (B119728) derivative, could undergo a [2+2] cycloaddition to form the desired bicyclo[4.2.0]octane skeleton. The development of precursors and reaction conditions that favor the formation of the target isomer over other potential photoproducts will be a key focus.
Another area of investigation could involve ring-closing metathesis (RCM) of a diene precursor. This would require the synthesis of a functionalized cyclobutene (B1205218) that could undergo RCM with an appropriate dienophile to construct the six-membered ring. The choice of catalyst and the design of the acyclic precursor would be critical for the success of such an approach.
Furthermore, transition-metal-catalyzed cyclization reactions could offer a direct and atom-economical route. For instance, a palladium-catalyzed intramolecular carbonylation followed by cyclization of a vinyl triflate precursor has been shown to be effective in the synthesis of a related bicyclo[4.2.0]oct-1(6)-en-7-one, suggesting that similar strategies could be adapted for the synthesis of the dione (B5365651). researchgate.net
Exploration of New Reactivity Modes and Mechanistic Studies
The inherent ring strain and the presence of multiple reactive functional groups in this compound suggest a rich and complex reactivity profile that is yet to be explored. Future research will undoubtedly focus on understanding and harnessing this reactivity.
Mechanistic studies of the thermal and photochemical behavior of this compound are of particular interest. The vinylcyclobutane moiety is known to undergo thermal rearrangement to a cyclohexene. mdpi.com Investigating the thermal stability of this compound and the potential for rearrangement to other bicyclic or monocyclic systems would provide fundamental insights into its chemical properties. Such studies often reveal stepwise diradical mechanisms, and computational analysis could complement experimental findings. mdpi.com
The enedione functionality is a versatile Michael acceptor, and its reactivity in the context of the strained bicyclic system warrants investigation. Studies on the addition of various nucleophiles could lead to the synthesis of a diverse range of functionalized bicyclo[4.2.0]octane derivatives. The stereoselectivity of these reactions will be of particular importance, as the rigid bicyclic framework could provide a high degree of facial selectivity.
Advanced Computational Studies for Predictive Design and Reaction Optimization
Given the challenges in synthesizing and handling potentially unstable strained compounds, advanced computational studies will be an invaluable tool for guiding future research on this compound.
Density functional theory (DFT) and other high-level computational methods can be employed to predict the compound's geometric and electronic structure, as well as its spectroscopic properties. These calculations can provide insights into the degree of ring strain and the distribution of electron density, which are crucial for understanding its reactivity.
Furthermore, computational modeling can be used to explore potential synthetic pathways and to predict the feasibility and outcomes of proposed reactions. For example, the energy barriers for different cycloaddition or rearrangement pathways can be calculated to identify the most promising synthetic routes. In terms of reactivity, computational studies can elucidate the mechanisms of nucleophilic additions and other transformations, helping to rationalize observed stereoselectivities and to design more selective reactions.
Integration with Flow Chemistry and Sustainable Synthesis Principles
The principles of green and sustainable chemistry, coupled with modern technologies like flow chemistry, offer significant opportunities for the future study of this compound.
Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch reactor, could be particularly advantageous for the synthesis of this strained compound. youtube.com The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors can enhance safety, improve yields, and allow for the generation of reactive intermediates in situ. youtube.com This could be especially beneficial for photochemical reactions, which are often difficult to scale up in batch processes.
Q & A
Q. What are the primary synthetic routes to bicyclo[4.2.0]oct-1(6)-ene-2,5-dione, and what are their limitations?
The compound is commonly synthesized via photochemical [2+2] cycloaddition between alkenes/alkynes and 2-cyclohexene-1,4-dione derivatives. For example, irradiation of 2-cyclohexene-1,4-dione with ethylene under UV light yields bicyclo[4.2.0]octane-2,5-dione derivatives in high yields (60–90%) . Key limitations include:
Q. How can structural characterization of this compound derivatives be optimized?
Use a combination of NMR spectroscopy (focusing on - coupling constants to confirm bicyclic geometry) and X-ray crystallography to resolve stereochemical ambiguities. For example, in related bicyclo[2.2.2]octane systems, -coupling constants >8 Hz indicate transannular interactions, critical for assigning endo/exo configurations . GC-MS is less reliable due to fragmentation patterns overlapping with bicyclic analogs .
Q. What are the stability considerations for storing and handling this compound?
- Storage : Stable under inert atmospheres (N/Ar) at –20°C to prevent oxidation or dimerization. Avoid exposure to strong acids/bases or moisture, which can hydrolyze the dione moiety .
- Decomposition : Hazardous products include CO and CO under combustion, necessitating flame-retardant storage cabinets .
Q. What purification methods are effective for isolating this compound?
- Crystallization : Use ethyl acetate/hexane mixtures (1:3 ratio) to isolate high-purity crystals (>95%) .
- Column Chromatography : Silica gel with dichloromethane/methanol (95:5) resolves bicyclic diones from linear byproducts .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Diastereoselective 1,4-addition to α,β-unsaturated ketones has been explored, but stereochemical control remains challenging. For example, chiral auxiliaries like Evans’ oxazolidinones can induce up to 75% enantiomeric excess (ee) in related bicyclo[2.2.2]octane systems . Alternatively, enzymatic reduction using engineered Saccharomyces cerevisiae achieves >90% ee for bicyclo[2.2.2]octane-2,5-dione derivatives, suggesting potential applicability .
Q. What computational methods predict the electronic properties of this compound?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) reveal:
Q. How do structural modifications (e.g., substituents) affect biological activity in this compound analogs?
In ethyl acetate extracts of Caulerpa sp., bicyclo[4.2.0]octa-1,3,5-triene derivatives exhibit moderate antimicrobial activity (MIC: 50–100 µg/mL). Substituents like methyl groups at C3 enhance lipid solubility, improving membrane penetration .
Q. What experimental contradictions exist in the stereoselective synthesis of bicyclo[4.2.0] systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
